3-[(4-Bromophenyl)methyl]-3-methyloxetane
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Overview
Description
3-[(4-Bromophenyl)methyl]-3-methyloxetane is an organic compound with the molecular formula C11H13BrO It is characterized by the presence of a bromophenyl group attached to a methyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]-3-methyloxetane typically involves the reaction of 4-bromobenzyl bromide with 3-methyloxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]-3-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol derivative.
Scientific Research Applications
3-[(4-Bromophenyl)methyl]-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]-3-methyloxetane involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
4-Bromophenyl)methyl]-3-methyloxetane: Another bromophenyl derivative with variations in the oxetane ring.
Uniqueness
3-[(4-Bromophenyl)methyl]-3-methyloxetane is unique due to its specific combination of a bromophenyl group and a methyloxetane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
474888-56-7 |
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Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-3-methyloxetane |
InChI |
InChI=1S/C11H13BrO/c1-11(7-13-8-11)6-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 |
InChI Key |
PDEVYBNWXCXYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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